CID 138991682

説明

CID 138991682 is a PubChem Compound Identifier (CID) assigned to a specific chemical entity. For instance, CID entries in PubChem typically include molecular formulas, structural data, and physicochemical properties such as solubility, logP values, and bioactivity profiles . The absence of direct data on this compound in the provided evidence necessitates a comparative analysis based on structurally or functionally similar compounds, such as oscillatoxin derivatives () or boronic acid analogs ().

特性

IUPAC Name |

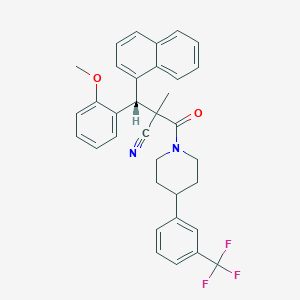

2-[(S)-(2-methoxyphenyl)-naphthalen-1-ylmethyl]-2-methyl-3-oxo-3-[4-[3-(trifluoromethyl)phenyl]piperidin-1-yl]propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H31F3N2O2/c1-33(22-38,32(40)39-19-17-23(18-20-39)25-11-7-12-26(21-25)34(35,36)37)31(29-14-5-6-16-30(29)41-2)28-15-8-10-24-9-3-4-13-27(24)28/h3-16,21,23,31H,17-20H2,1-2H3/t31-,33?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZPONCMNBSEYQW-MOJIJOCKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)(C(C1=CC=CC=C1OC)C2=CC=CC3=CC=CC=C32)C(=O)N4CCC(CC4)C5=CC(=CC=C5)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C#N)([C@H](C1=CC=CC=C1OC)C2=CC=CC3=CC=CC=C32)C(=O)N4CCC(CC4)C5=CC(=CC=C5)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H31F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

556.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

Comparison with Similar Compounds

To contextualize CID 138991682, we compare it with compounds sharing structural motifs or functional roles. Below are two illustrative examples:

Table 1: Structural and Functional Comparison of this compound with Analogous Compounds

Key Findings

Structural Analogues (Oscillatoxin Derivatives): Oscillatoxin D (CID 101283546) and its methylated analog (CID 185389) are macrocyclic polyketides with cytotoxic properties, commonly isolated from marine cyanobacteria . These compounds exhibit high molecular weights (>500 g/mol) and lipophilic characteristics (logP ~4.2), making them potent bioactive agents but challenging to synthesize. Contrast: Unlike boronic acids, oscillatoxins lack synthetic versatility and are primarily studied for their ecological and pharmacological impacts.

Functional Analogues (Boronic Acids) :

- (3-Bromo-5-chlorophenyl)boronic acid (CID 53216313) is a synthetic intermediate used in cross-coupling reactions. It has moderate solubility (0.24 mg/ml) and a logP of 2.15, indicating balanced lipophilicity for organic synthesis .

- Contrast : Boronic acids like CID 53216313 are structurally simpler and more amenable to industrial applications (e.g., drug synthesis) compared to complex natural products like oscillatoxins.

Methodological Considerations

- Structural Similarity : Tools such as PubChem’s "Similar Compounds" feature use Tanimoto coefficients to quantify structural overlap. For example, CID 53216313 has a similarity score of 0.87 with (6-Bromo-2,3-dichlorophenyl)boronic acid, highlighting shared halogenated aromatic motifs .

- Functional Similarity : Compounds like CID 101283546 and CID 185389 are grouped by bioactivity (e.g., cytotoxicity), whereas CID 53216313 is classified by its role in synthetic chemistry .

Q & A

Basic Research Questions

Q. How do I formulate a research question for studying CID 138991682’s mechanism of action?

- Methodological Answer : Use frameworks like PICOT (Population/Problem, Intervention/Indicator, Comparison, Outcome, Timeframe) to structure the question. For example: "How does this compound (intervention) modulate [specific pathway] (outcome) in [cell line/animal model] (population) compared to [existing compound] (comparison) over [time period]?" .

- Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine the question. Avoid overly broad terms (e.g., "effects on cells") and specify molecular targets or pathways .

Q. What strategies ensure a systematic literature review for this compound-related studies?

- Methodological Answer :

- Use databases like PubMed, SciFinder, and Google Scholar with Boolean operators (e.g., "this compound AND [pathway/activity]").

- Prioritize primary sources (peer-reviewed journals) over secondary sources (reviews) to avoid bias .

- Track citations of seminal papers using tools like Web of Science to identify recent advances .

Advanced Research Questions

Q. How can contradictory data on this compound’s efficacy across studies be resolved?

- Methodological Answer :

- Step 1 : Tabulate discrepancies (e.g., IC₅₀ values, assay conditions) and compare variables like:

| Variable | Study A | Study B |

|---|---|---|

| Cell line | HEK-293 | HeLa |

| Assay duration | 24h | 48h |

| Solvent control | DMSO 0.1% | Ethanol 0.5% |

- Step 2 : Replicate key experiments under standardized conditions (e.g., harmonized protocols from ’s reproducibility guidelines).

- Step 3 : Apply statistical tests (e.g., ANOVA with post-hoc analysis) to determine if variability stems from methodological differences or biological heterogeneity .

Q. What experimental design principles optimize dose-response studies for this compound?

- Methodological Answer :

- Use response surface methodology (RSM) to model interactions between dose, exposure time, and co-treatments .

- Incorporate positive/negative controls (e.g., known agonists/inhibitors) and validate assay sensitivity .

- Predefine exclusion criteria for outliers (e.g., ±3 SD from mean) to minimize noise .

Q. How should researchers address ethical and reproducibility concerns in this compound studies?

- Methodological Answer :

- Follow ARRIVE guidelines for animal studies or HIPAA for human-derived data, ensuring ethical approval is documented .

- Deposit raw data (spectra, chromatograms) in repositories like Figshare or Zenodo, linking them to publications via DOIs .

- Disclose conflicts of interest (e.g., funding sources) and adhere to journal-specific reporting standards (e.g., Beilstein Journal’s experimental detail requirements) .

Data Analysis & Interpretation

Q. What advanced statistical methods are suitable for analyzing this compound’s multi-omics data?

- Methodological Answer :

- For transcriptomics: Use weighted gene co-expression network analysis (WGCNA) to identify modules correlated with CID 13899182 treatment .

- For metabolomics: Apply partial least squares-discriminant analysis (PLS-DA) to distinguish metabolite profiles between treatment groups .

- Validate findings with orthogonal methods (e.g., qPCR for RNA-seq hits) to reduce false positives .

Q. How can researchers identify and validate off-target effects of this compound?

- Methodological Answer :

- Use chemoproteomics (e.g., activity-based protein profiling) to map unintended interactions .

- Perform differential scanning fluorimetry (DSF) to assess binding to non-target proteins .

- Cross-reference results with databases like ChEMBL to rule out known promiscuous binders .

Synthesis & Characterization

Q. What analytical techniques are critical for confirming this compound’s purity and structure?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。